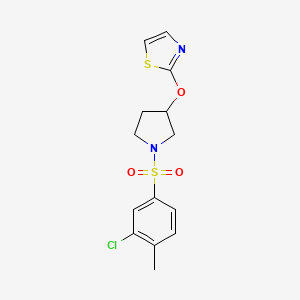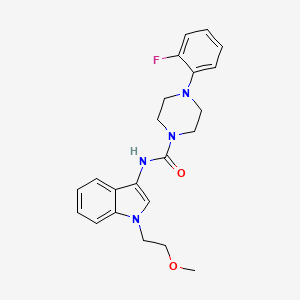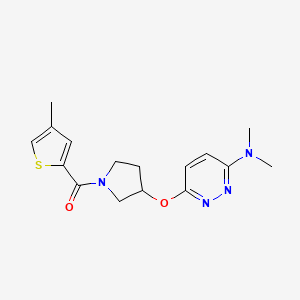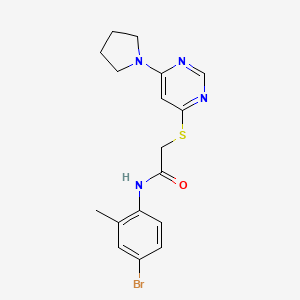![molecular formula C11H19NO3 B2934652 tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate CAS No. 154748-66-0](/img/structure/B2934652.png)
tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate
Vue d'ensemble
Description
“tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate” is a compound with a molecular weight of 213.28 . It is also known as Oxeutica.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-6-8(7-9)4-5-13/h5,8-9H,4,6-7H2,1-3H3,(H,12,14) .The refractive index n20/D is 1.455 (lit.) . The density is predicted to be 1.035±0.06 g/cm3 .
Applications De Recherche Scientifique
Cyclizative Atmospheric CO2 Fixation
A study by Takeda et al. (2012) highlights the use of unsaturated amines, including compounds similar to tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate, in cyclizative atmospheric CO2 fixation. This process efficiently leads to cyclic carbamates bearing an iodomethyl group, utilizing tert-butyl hypoiodite (t-BuOI) under mild conditions. This application is significant in the context of carbon capture and utilization strategies to mitigate climate change impacts by converting CO2 into valuable chemical products Takeda, Okumura, Tone, Sasaki, Minakata, 2012.
Synthesis of Protected β-d-2-deoxyribosylamine Analogues
Ober et al. (2004) demonstrated the synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of this compound confirms its utility in synthesizing analogues that are vital in the development of antiviral and anticancer nucleosides Ober, Marsch, Harms, Carell, 2004.
Synthesis of Factor Xa Inhibitors
Wang et al. (2017) described an efficient route for the stereoselective synthesis of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate. This compound serves as a key intermediate for synthesizing factor Xa inhibitors, illustrating its importance in developing anticoagulant medications Wang, Ma, Reddy, Hu, 2017.
Strong Blue Emissive Nanofibers
Sun et al. (2015) synthesized new benzothizole modified carbazole derivatives, including a tert-butyl moiety, for generating strong blue emissive nanofibers. These nanofibers, constructed from tert-butyl carbazole derivatives, demonstrate potential as fluorescent sensory materials for detecting volatile acid vapors, showcasing an application in chemical sensing and environmental monitoring Sun, Xue, Sun, Gong, Wang, Lu, 2015.
Propriétés
IUPAC Name |
tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-6-8(7-9)4-5-13/h5,8-9H,4,6-7H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPJTIFKZYJWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(S)-beta-Methyl-2-methoxyphenethyl]amine](/img/structure/B2934569.png)



![3-[(2-Thienylmethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B2934575.png)

![Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2934579.png)
![N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2934582.png)
![(E)-2-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)-4-bromophenol](/img/structure/B2934583.png)

![4-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2934586.png)
![N-(2-bromophenyl)-3-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enamide](/img/structure/B2934587.png)

![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B2934592.png)